1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea
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Description
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C21H19N7O and its molecular weight is 385.431. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Applications
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea shows promise in cancer research, particularly in the study of non-small cell lung cancer (NSCLC). Bazin et al. (2016) synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, closely related to the compound , which displayed cytostatic activity against a non-small cell lung cancer cell line. This compound was observed to selectively induce a dose-dependent response in a P53-mutant NSCLC-N6-L16 cell line and to overexpress the TP53 gene, suggesting potential as a p53 mutant reactivator in NSCLC treatment (Bazin et al., 2016).
Antibacterial Applications
In the field of antibacterial research, Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, analogous to this compound, for potential use as antibacterial agents. They found that several newly synthesized compounds exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Hydrogel Formation and Morphological Applications
Lloyd and Steed (2011) researched the formation of hydrogels in acids at pH 1–2 using compounds similar to this compound. Their findings revealed that the morphology and rheology of these gels could be tuned by varying the identity of the anion, opening avenues for physical property modification in materials science (Lloyd & Steed, 2011).
Plant Biology and Cytokinin-Like Activity
In plant biology, Ricci and Bertoletti (2009) explored the use of urea derivatives, similar to the compound , as cytokinins. These synthetic compounds, including N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (thidiazuron, TDZ), showed significant cytokinin-like activity, influencing cell division and differentiation in plants (Ricci & Bertoletti, 2009).
Chemical Structure and Foldamer Design
Mousseau et al. (2009) investigated the design and synthesis of urea-based foldamers, which are molecules with a defined folded conformation. They used aromatic heterocycles and methyl-substituted aromatic carbocycles connected through urea linkages, akin to the compound , to create crescent-shaped and helical structures. This research offers insight into the structural capabilities and potential applications of such compounds in material science and nanotechnology (Mousseau, Xing, Tang, & Cuccia, 2009).
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c1-15-4-2-5-18(14-15)25-21(29)24-17-8-6-16(7-9-17)23-19-10-11-20(27-26-19)28-13-3-12-22-28/h2-14H,1H3,(H,23,26)(H2,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTKIRNJLWARNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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